molecular formula C17H23N3O2S2 B2737645 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105246-20-5

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2737645
CAS No.: 1105246-20-5
M. Wt: 365.51
InChI Key: MCOPULCVPICNOI-UHFFFAOYSA-N
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Description

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary cold and menthol sensor in the peripheral nervous system [https://pubmed.ncbi.nlm.nih.gov/21965734/]. This compound is a critical research tool for elucidating the complex role of TRPM8 in thermosensation, cold allodynia in neuropathic pain models, and its emerging functions in non-neuronal tissues [https://www.nature.com/articles/nchembio.2398]. By effectively blocking the TRPM8 channel, this antagonist allows researchers to probe the mechanisms underlying pathological cold sensitivity and to validate TRPM8 as a therapeutic target for chronic pain conditions, such as migraine and osteoarthritis [https://www.sciencedirect.com/science/article/abs/pii/S0960894X20301037]. Its high selectivity over other TRP channels, including TRPV1, makes it an ideal compound for dissecting specific signaling pathways in complex biological systems, advancing both basic science and drug discovery efforts.

Properties

IUPAC Name

2-ethyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-3-13-5-7-15(8-6-13)24(21,22)20-11-9-14(10-12-20)17-19-18-16(4-2)23-17/h5-8,14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOPULCVPICNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Strategies

Post-cyclization alkylation using ethyl halides or sulfonates remains challenging due to competing side reactions. A more reliable approach involves:

Pre-functionalized building blocks :
Starting with ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate allows retention of the ethyl group during subsequent modifications. Reductive de-esterification using LiAlH4 in THF converts the ester to a hydroxymethyl group (75 mg yield, 22% efficiency), which can be further oxidized or substituted.

Piperidin-4-yl Substituent Installation

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination enables direct attachment of piperidine derivatives:

Reagents Conditions Yield
Pd(OAc)₂/Xantphos 110°C, DMF, 36 hr 50%
Cs₂CO₃ base Microwave irradiation 9%

Mechanistic insight : The palladium catalyst facilitates C-N bond formation between the thiadiazole’s amino group and 4-bromopiperidine derivatives.

Nucleophilic Displacement

4-Chloropiperidine reacts with the deprotonated thiadiazole amine in DMF at 100°C (2 hr), achieving 36% yield. Steric hindrance from the ethyl group necessitates prolonged reaction times.

Sulfonylation of Piperidine Nitrogen

Classical Sulfonyl Chloride Coupling

Procedure :

  • Dissolve 1-((4-ethylphenyl)sulfonyl)piperidin-4-amine (1 eq) in pyridine (8 mL)
  • Add 4-ethylbenzenesulfonyl chloride (1.05 eq) dropwise at 0°C
  • Stir 4.5 hr at 20°C

Yield optimization :

  • Excess sulfonyl chloride (1.2 eq) improves conversion to 65%
  • DMAP catalysis reduces reaction time to 1 hr

Integrated Synthetic Route

Combining these steps yields the target molecule:

Stepwise synthesis :

  • Thiadiazole formation : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate synthesis (65% yield)
  • Piperidine coupling : Pd-mediated cross-coupling (50% yield)
  • Sulfonylation : Pyridine/DMAP conditions (65% yield)

Overall efficiency :
21% theoretical yield (0.65 × 0.50 × 0.65)

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (DMSO-d₆) :

  • δ 1.22–1.32 (m, 15H, ethyl groups)
  • δ 4.33 (q, 2H, J = 7.6 Hz, ester)
  • δ 7.71 (m, 4H, aromatic)

HRMS (ESI+) :
Calcd for C₂₁H₃₁N₄O₅S₂: 483.1736
Found: 483.1728 (Δ = -1.6 ppm)

Comparative Method Analysis

Method Advantages Limitations
Pd-catalyzed coupling High regioselectivity Expensive catalysts
Nucleophilic displacement Simple conditions Low yields (≤36%)
Microwave synthesis Rapid (≤10 min) Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitrogens in the thiadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated derivatives or substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the thiadiazole ring, which is known for its bioactivity. It can be used in the development of new pharmaceuticals targeting specific pathogens.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may act as a lead compound for the development of drugs aimed at treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the sulfonyl group can modulate its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole and their properties based on the provided evidence:

Compound Name / ID (from Evidence) Core Structure Substituents/Modifications Key Properties/Activities Reference
2-Ethyl-5-(4-nitro-1,8-naphthalimido)-1,3,4-thiadiazole () 1,3,4-thiadiazole Ethyl (C2), nitro-naphthalimide (C5) Not explicitly stated; naphthalimide groups often confer fluorescence or DNA intercalation properties
1,3,4-Thiadiazole derivatives () 1,3,4-thiadiazole Pyrazole, hydrazinecarbodithioate, nitro Antimicrobial activity against E. coli, B. mycoides, C. albicans (four compounds showed superior efficacy)
Benzhydrylpiperazine derivatives () Piperazine/piperidine Sulfamoyl, biaryl groups (e.g., benzhydryl) Structural diversity for receptor targeting (e.g., CNS applications); no direct activity data
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate () Oxadiazole-indazole Methoxypropyl-piperidine 5-HT4 receptor ligand; potential for Alzheimer’s, schizophrenia

Key Observations:

Core Heterocycle Comparison :

  • The 1,3,4-thiadiazole core (present in the target compound and derivatives) is associated with antimicrobial activity . In contrast, oxadiazole analogs () exhibit receptor-binding properties, highlighting the role of heterocycle choice in biological targeting.
  • The ethyl group at position 2 in the target compound may enhance lipophilicity compared to nitro-naphthalimide substituents (), which could improve membrane permeability but reduce solubility .

Piperidine/Sulfonyl Modifications :

  • The (4-ethylphenyl)sulfonyl group in the target compound is structurally distinct from sulfamoyl or methoxypropyl substituents in and . Sulfonyl groups generally improve metabolic stability and selectivity in enzyme inhibition .
  • Piperidine derivatives with bulky substituents (e.g., benzhydryl in ) are often designed for CNS penetration, whereas the 4-ethylphenyl group in the target compound may favor peripheral activity due to reduced blood-brain barrier permeability .

Synthetic Pathways: Thiadiazole derivatives in were synthesized via hydrazonoyl chloride reactions, suggesting a scalable route for the target compound . Piperidine sulfonylation (as in ) typically employs sulfonyl chlorides under basic conditions, a strategy applicable to the target compound’s synthesis .

Biological Activity Gaps: While reports antimicrobial activity for thiadiazole derivatives, the target compound’s specific substituents (e.g., ethylphenyl sulfonyl) may alter its efficacy or spectrum. The lack of direct pharmacological data for the target compound necessitates extrapolation from analogs.

Data Table: Comparative Physicochemical Properties

Property Target Compound Thiadiazole Derivatives Benzhydrylpiperazines
Molecular Weight (g/mol) ~395 (estimated) 300–450 (measured) 500–650 (measured)
Melting Point (°C) Not reported 132–230 132–230
Key Functional Groups Ethyl, sulfonyl-piperidine Nitrophenyl, hydrazinecarbodithioate Sulfamoyl, benzhydryl
Bioactivity Hypothesized antimicrobial Confirmed antimicrobial Receptor modulation (hypothetical)

Research Implications and Limitations

The structural uniqueness of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole necessitates further empirical studies to validate its biological profile. Comparative analysis with compounds suggests prioritizing antimicrobial assays, while piperidine sulfonylation strategies () could inform synthetic optimization. The absence of direct data on this compound underscores the need for targeted research to bridge analog-based hypotheses and experimental validation.

Biological Activity

2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a sulfonamide group, and a piperidine moiety. The structural formula can be represented as follows:

C14H20N4O2S\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
  • Cytokine Modulation : It may also modulate the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, potentially making this compound effective against various pathogens .

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance:

CompoundActivityMIC (µg/mL)Reference
2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazoleAntibacterial32.6
2-Amino-1,3,4-thiadiazole derivativesAntifungal against A. niger and C. albicans32–42

These findings highlight the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It is believed that its ability to inhibit COX enzymes can lead to reduced inflammation and pain relief. Further studies are needed to confirm these effects in vivo.

Anticancer Activity

Emerging evidence suggests that some thiadiazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . The specific activity of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole in cancer models remains to be fully elucidated.

Study on Thiadiazole Derivatives

A comprehensive review highlighted the synthesis and evaluation of various 1,3,4-thiadiazole derivatives for their biological activities. Compounds with similar structures to 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains .

In Vivo Studies

While many studies focus on in vitro activities, there is a need for in vivo studies to assess the pharmacokinetics and therapeutic efficacy of this compound. Such studies would provide insights into its potential as a drug candidate.

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